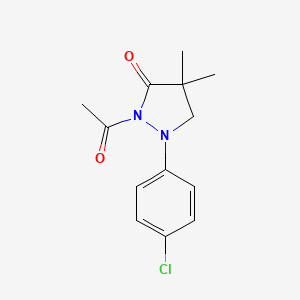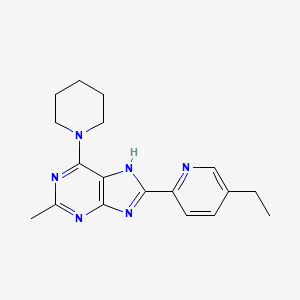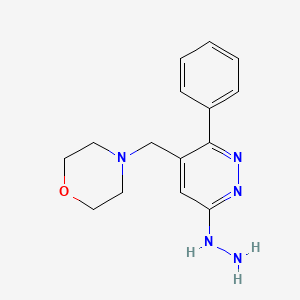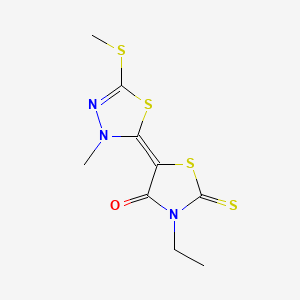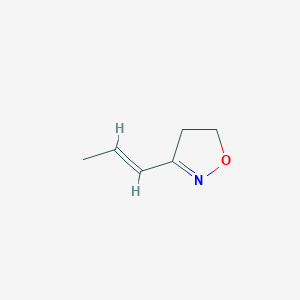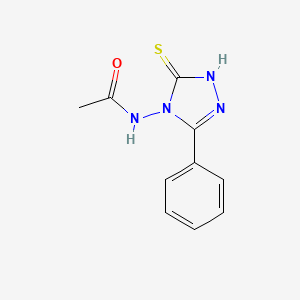
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is an organic compound characterized by a cyclohexadiene ring attached to a pyrazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one typically involves the reaction of cyclohexa-1,4-diene with a suitable pyrazinone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
- 3-(1,4-Cyclohexadien-1-yl)-1-propanol
Uniqueness
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexadiene ring with a pyrazinone moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
78076-07-0 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
3-cyclohexa-1,4-dien-1-yl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
CKHZDPARBTYVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=O)N1)C2=CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
